6-Iso-propylchromone

α-Glucosidase Diabetes Enzyme Inhibition

Sourcing a reliable chromone scaffold with validated bioisosteric properties often delays lead optimization. 6-Isopropylchromone solves this as a non-interchangeable building block for SAR-driven medicinal chemistry. - Enables synthesis of thiosemicarbazone derivatives with α-glucosidase IC50 of 0.11 µM, >100-fold more potent than acarbose. - 3-Formyl derivative achieves 96% UPEC biofilm inhibition at 20 µg/mL, outperforming 6-chloro (86%) and 6-bromo (72%) analogs. - Generates anticancer leads with 3-fold greater potency than carboplatin against HL-60 leukemia cells.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 288399-58-6
Cat. No. B12568713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iso-propylchromone
CAS288399-58-6
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)OC=CC2=O
InChIInChI=1S/C12H12O2/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3
InChIKeyJAOKDOBMLZKVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Isopropylchromone: Key Chromone Scaffold for Bioactive Derivatives


6-Iso-propylchromone (CAS 288399-58-6) is a chromone derivative featuring an isopropyl group at the 6-position of the benzopyran-4-one scaffold . This compound serves as a foundational building block for the synthesis of more complex chromone derivatives, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties [1]. The 6-isopropyl substitution is a key structural determinant that modulates the physicochemical and biological profile of the chromone core, making it a critical starting material for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.

Why 6-Isopropylchromone Is Irreplaceable


Simple chromone analogs (e.g., 6-methylchromone or 6-ethylchromone) are not direct substitutes for 6-isopropylchromone in synthetic or biological applications. The isopropyl group at the 6-position provides a unique combination of lipophilicity and steric bulk that directly influences the reactivity of the chromone core and the bioactivity of its derivatives . For example, the lipophilic nature of the 6-isopropyl group enhances membrane permeability and target binding affinity in derivatives like 3-formyl-6-isopropylchromone . Substituting this group with a smaller alkyl chain would significantly alter the compound's pharmacokinetic profile, as evidenced by SAR studies showing that changes in 6-position substitution directly impact antimicrobial potency against uropathogenic E. coli [1]. The specific steric and electronic effects of the isopropyl group are essential for achieving the desired biological outcomes, making this specific compound a non-interchangeable reagent in rational drug design.

6-Isopropylchromone vs. Closely Related Chromones


Superior α-Glucosidase Inhibition vs. Acarbose

Derivatives synthesized from the 3-formyl-6-isopropylchromone scaffold exhibit α-glucosidase inhibitory activity that significantly surpasses the clinical comparator acarbose. This demonstrates the value of the 6-isopropylchromone core as a privileged structure for generating potent bioactive molecules [1].

α-Glucosidase Diabetes Enzyme Inhibition

Antibiofilm Activity: Isopropyl vs. Halogenated Analogs

In a direct comparative study, 3-formyl-6-isopropylchromone demonstrated superior antibiofilm activity against uropathogenic Escherichia coli (UPEC) compared to its 6-bromo and 6-chloro analogs. This highlights the distinct biological advantage conferred by the 6-isopropyl substitution over other substituents [1].

Antibiofilm Antimicrobial Uropathogenic E. coli

Cytotoxicity in HL-60 Leukemia Model

A complex derivative built from a 6-isopropylchromone precursor, 6-isopropyl-2,2-dimethyl-5-methylidenetetrahydropyran-4-one (11c), displayed exceptional cytotoxic activity against HL-60 human leukemia cells, outperforming the established anticancer drug carboplatin [1].

Anticancer Cytotoxicity Leukemia

6-Isopropylchromone: Validated Application Scenarios


Lead Optimization: α-Glucosidase Inhibitors

Medicinal chemistry groups focused on type 2 diabetes mellitus (T2DM) should prioritize 6-isopropylchromone as a core scaffold for synthesizing thiosemicarbazone derivatives. Evidence shows that derivatives of this compound can achieve α-glucosidase inhibitory activity with IC50 values in the low nanomolar range (0.11 µM), a potency that is >100-fold greater than the standard drug acarbose [1]. This dramatic improvement in enzyme inhibition positions this scaffold as a superior starting point for developing more effective antidiabetic therapeutics with potentially lower clinical doses.

Antibiofilm Agents for Chronic Urinary Tract Infections

For microbiology and infectious disease research programs targeting uropathogenic Escherichia coli (UPEC), 3-formyl-6-isopropylchromone is the preferred chromone derivative. Direct comparative evidence confirms it achieves 96% inhibition of UPEC biofilm formation at 20 µg/mL, significantly outperforming 6-chloro (86%) and 6-bromo (72%) analogs [2]. This superior antibiofilm activity, combined with its ability to downregulate multiple virulence genes, makes it the lead candidate for developing therapies to combat chronic and recurrent urinary tract infections where biofilms are a key factor.

Chromone-Based Anticancer Lead Synthesis

Synthetic chemistry and oncology research teams should utilize 6-isopropylchromone as a key intermediate for generating novel anticancer agents. Research has demonstrated that a complex pyranone derivative built from this scaffold exhibits cytotoxic activity against HL-60 leukemia cells that is 3-fold more potent than carboplatin [3]. This established track record of generating high-potency anticancer leads confirms the scaffold's utility in medicinal chemistry campaigns aimed at discovering new chemotherapeutics with improved efficacy profiles.

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